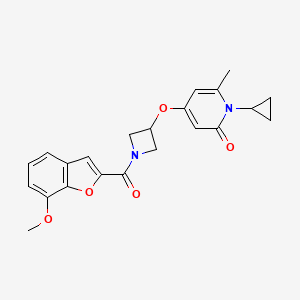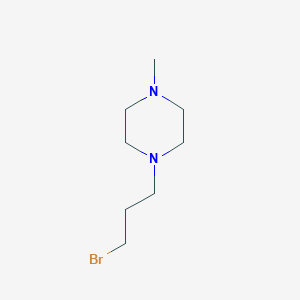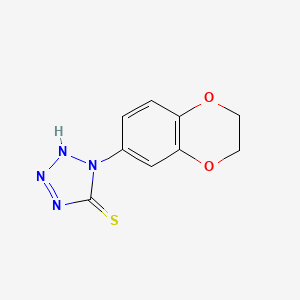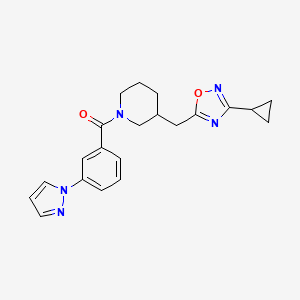
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivatives Formation
Research has focused on developing synthetic methodologies for creating structurally complex and biologically active molecules. For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through [3+2] cycloaddition reactions demonstrates the utility of spirocyclic compounds in medicinal chemistry and organic synthesis (Chiaroni et al., 2000). These methodologies provide frameworks for generating compounds with potential therapeutic applications.
Antimicrobial and Antioxidant Studies
Compounds with cyclopropane or azetidine motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, lignan conjugates via cyclopropanation showed significant antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016). Such studies underscore the importance of these structural motifs in developing new therapeutic agents.
Bioreductively Activated Antitumor Agents
Research into 2-cyclopropylindoloquinones and analogs has identified these compounds as potential bioreductively activated antitumor agents. Their effectiveness, influenced by structural modifications such as aziridinyl substituents, highlights the significance of precise structural features in medicinal chemistry (Naylor et al., 1997). The exploration of cyclopropyl and azetidine groups in such contexts indicates their potential for cancer therapy development.
Photochemical Reactions and Cycloreversion Studies
The study of photochemical reactions involving tetrazolo[1,5-b]pyridazines reveals insights into the formation of cyclopropenes and carbenes, demonstrating the potential of these compounds in synthetic organic chemistry and photochemistry (Tsuchiya et al., 1973). Such reactions are pivotal in the synthesis of novel organic compounds with potential applications across various fields.
Novel Cascade Reactions for β-Lactam Synthesis
A new three-component cascade reaction for synthesizing 3-spirocyclopropanated β-lactams demonstrates innovative approaches to β-lactam synthesis, important for developing antibiotics and other biologically active compounds (Zanobini et al., 2006). This research contributes to the broader field of drug discovery and development.
Propiedades
IUPAC Name |
1-cyclopropyl-4-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-8-16(10-20(25)24(13)15-6-7-15)28-17-11-23(12-17)22(26)19-9-14-4-3-5-18(27-2)21(14)29-19/h3-5,8-10,15,17H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZEZRYKAHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)


![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)





![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)